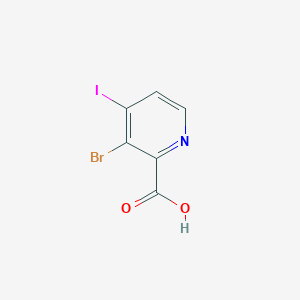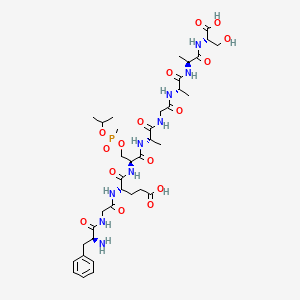
IMPA-Nonapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMPA-Nonapeptide is a synthetic peptide compound with the molecular formula C37H58N9O16P and a molecular weight of 915.881 g/mol It is a nonapeptide, meaning it consists of nine amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IMPA-Nonapeptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
IMPA-Nonapeptide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds .
Aplicaciones Científicas De Investigación
IMPA-Nonapeptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based products, including cosmetics and pharmaceuticals
Mecanismo De Acción
The mechanism of action of IMPA-Nonapeptide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering a cascade of intracellular events that lead to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
IMPA-Nonapeptide can be compared with other nonapeptides, such as those derived from elastin. These peptides share similar structural features but may differ in their biological activities and applications. For example, elastin-derived nonapeptides are known for their role in regulating biological processes like cancer progression and angiogenesis .
List of Similar Compounds
- AGIPGLGVG
- VGVPGLGVG
- AGVPGLGVG
- AGVPGFGAG
This compound stands out due to its specific sequence and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C37H58N9O16P |
|---|---|
Peso molecular |
915.9 g/mol |
Nombre IUPAC |
(4S)-4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[methyl(propan-2-yloxy)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H58N9O16P/c1-19(2)62-63(6,60)61-18-27(46-35(56)25(12-13-30(50)51)44-29(49)16-40-34(55)24(38)14-23-10-8-7-9-11-23)36(57)43-20(3)31(52)39-15-28(48)41-21(4)32(53)42-22(5)33(54)45-26(17-47)37(58)59/h7-11,19-22,24-27,47H,12-18,38H2,1-6H3,(H,39,52)(H,40,55)(H,41,48)(H,42,53)(H,43,57)(H,44,49)(H,45,54)(H,46,56)(H,50,51)(H,58,59)/t20-,21-,22-,24-,25-,26-,27-,63?/m0/s1 |
Clave InChI |
ZIJNGGIOGFHIHL-ZQUUTFHYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canónico |
CC(C)OP(=O)(C)OCC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)





![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)

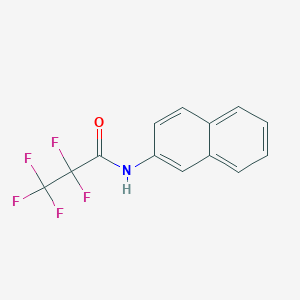
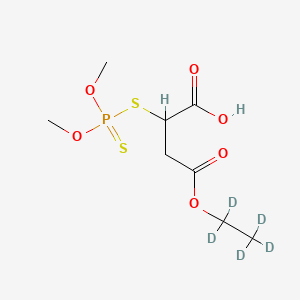
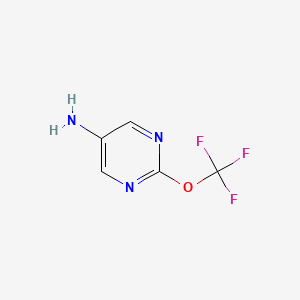
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
